8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene
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Overview
Description
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene is a complex organic compound that belongs to the class of diazocines. Diazocines are eight-membered heterocycles containing two nitrogen atoms and are known for their unique structural and chemical properties . This compound is characterized by the presence of multiple sulfonyl groups and a tetrahydro-epimino structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves several steps. One common method includes the use of transition-metal-catalyzed [2+2+2] cycloaddition reactions. For instance, rhodium-catalyzed cycloaddition of carbon disulfide to o,N-dialkynyl-tosylanilines can yield various diazocine derivatives . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as [RhCl(C8H14)2]2–BINAP . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified diazocine derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential antimicrobial and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with active sites of enzymes, inhibiting their activity . Additionally, the compound’s structure allows it to fit into specific binding pockets of receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar compounds to 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene include other diazocine derivatives and sulfonyl-containing heterocycles. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been studied for their antimicrobial and anti-inflammatory properties . What sets this compound apart is its unique combination of sulfonyl groups and tetrahydro-epimino structure, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C35H31N3O4S2 |
---|---|
Molecular Weight |
621.8 g/mol |
IUPAC Name |
17-(4-methylphenyl)-8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C35H31N3O4S2/c1-24-12-18-27(19-13-24)36-34-31-9-5-7-11-33(31)38(44(41,42)29-22-16-26(3)17-23-29)35(36)30-8-4-6-10-32(30)37(34)43(39,40)28-20-14-25(2)15-21-28/h4-23,34-35H,1-3H3 |
InChI Key |
QTAGZWRQMULFSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
Origin of Product |
United States |
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